molecular formula C14H17BBrNO2 B1381825 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester CAS No. 1030832-26-8

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester

Cat. No.: B1381825
CAS No.: 1030832-26-8
M. Wt: 322.01 g/mol
InChI Key: LHTGMALCZBIYGJ-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester (CAS 1030832-26-8) is a multifunctional organic compound supplied as a solid for research and development purposes. With a molecular formula of C14H17BBrNO2 and a molecular weight of 322.01 g/mol, it serves as a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . The structure of this reagent incorporates three key reactive sites: a boronic ester pinacol group, a bromomethyl group, and a cyano group. The boronic ester functionality is widely employed in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages, a fundamental transformation in the construction of complex organic molecules, pharmaceuticals, and materials . The bromomethyl group offers a handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various heteroatoms and carbon chains. Meanwhile, the cyano group can be reduced to an amine, hydrolyzed to a carboxylic acid, or participate in other cyclization reactions, providing additional avenues for molecular diversification . This unique combination of features makes this compound a versatile intermediate for researchers in medicinal chemistry and materials science, enabling the synthesis of complex, polyfunctionalized aromatic targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(9-17)7-11(12)8-16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTGMALCZBIYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester typically involves multiple steps:

    Formation of the benzonitrile core: This can be achieved through various methods, including the Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide.

    Introduction of the bromomethyl group: This step often involves bromination of a methyl group attached to the aromatic ring, using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the dioxaborolane ring: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester can undergo various types of chemical reactions:

    Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling reactions: The dioxaborolane ring can engage in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.

    Coupling products: Biaryl compounds or other complex organic molecules.

    Reduction products: Primary amines or carboxylic acids.

Scientific Research Applications

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the synthesis of bioactive molecules or as a precursor in the development of pharmaceuticals.

    Medicine: May be explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of 2-Bromomethyl-4-cyanophenylboronic acid pinacol ester depends on the specific reactions it undergoes:

    Nucleophilic substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom.

    Suzuki-Miyaura coupling: The dioxaborolane ring participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, followed by reductive elimination to form the final product.

    Reduction and oxidation: The nitrile group undergoes electron transfer processes, leading to the formation of amines or carboxylic acids.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of analogous boronic esters:

Compound Name Substituents (Position) Key Functional Groups CAS Number Reference
2-Bromomethyl-4-cyanophenylboronic acid PE BrCH2- (2), CN- (4) Bromomethyl, Cyano 1030832-26-8
4-(Bromomethyl)benzeneboronic acid PE BrCH2- (4) Bromomethyl N/A
2-Bromomethyl-3,4-dichlorophenylboronic acid PE BrCH2- (2), Cl- (3,4) Bromomethyl, Dichloro 1030832-48-4
4-Cyclopropyl-2-fluorophenylboronic acid PE F- (2), Cyclopropyl- (4) Fluoro, Cyclopropyl 1338718-13-0
4-Trifluoromethoxyphenylboronic acid PE CF3O- (4) Trifluoromethoxy 957066-13-6

Solubility and Stability

  • Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester is highly soluble in chloroform and ketones . The cyano group in the target compound may slightly reduce solubility in nonpolar solvents due to its electron-withdrawing nature.
  • Stability : Electron-withdrawing groups (e.g., -CN, -CF3) enhance thermal and oxidative stability. The trifluoromethoxy derivative (CF3O-) in is exceptionally stable, whereas the bromomethyl group in the target compound introduces reactivity toward nucleophilic substitution .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: All pinacol esters participate in palladium-catalyzed coupling. The cyano group in the target compound may slightly reduce reaction rates compared to electron-donating groups (e.g., -OCH3 in ) due to decreased electron density on the boron atom .
  • Post-Functionalization : The bromomethyl group enables unique reactivity. For example, it can undergo SN2 reactions to introduce amines or thiols, a feature absent in compounds like 4-cyclopropyl-2-fluorophenylboronic acid PE .

Spectroscopic Features

  • 1H NMR : Pinacol methyl protons appear as a singlet at δ1.35–1.37. The bromomethyl (-CH2Br) group resonates as a singlet at ~δ4.5–4.7 .
  • 13C NMR : Boron-bound carbons appear at δ84 (dioxaborolane) and δ24 (methyl groups) .

Biological Activity

2-Bromomethyl-4-cyanophenylboronic acid pinacol ester (CAS Number: 1030832-26-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromomethyl group and a cyano substituent on the phenyl ring, making it a versatile building block in organic synthesis and drug development.

  • Molecular Formula : C14H17BBrNO2
  • Molecular Weight : 306.1 g/mol
  • Appearance : Solid
  • Melting Point : Approximately 85-90 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and other biomolecules. This interaction is crucial for the compound’s potential therapeutic effects.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism suggests potential applications in treating various cancers, particularly those resistant to conventional therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, possibly through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the effects of boronic acid derivatives on cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation in several cancer types, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of various boronic acid derivatives. The findings indicated that this compound displayed notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study suggested that the compound's mechanism may involve interference with bacterial metabolic processes .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
4-Cyano-2-fluorophenylboronic acid pinacol esterModerateHigh
Phenylboronic acidLowModerate

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromomethyl-4-cyanophenylboronic acid pinacol ester
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